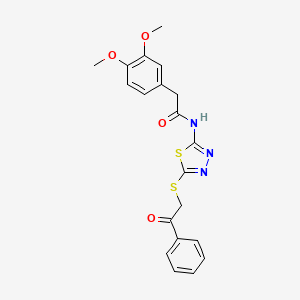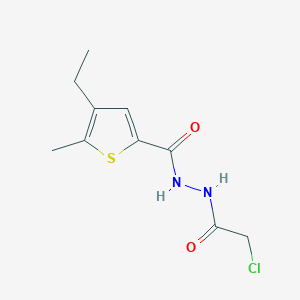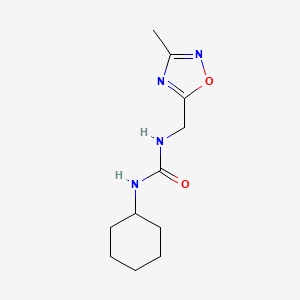
4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid is a chemical compound with the CAS Number: 727689-53-4 . It has a molecular weight of 383.42 and its IUPAC name is 4-({[4-(3-methylphenoxy)phenyl]sulfonyl}amino)benzoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid is 1S/C20H17NO5S/c1-14-3-2-4-18(13-14)26-17-9-11-19(12-10-17)27(24,25)21-16-7-5-15(6-8-16)20(22)23/h2-13,21H,1H3,(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Some sulfonamides, including derivatives of 4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid, have been synthesized using innovative methods such as fly-ash:H3PO3 nano-catalyst catalyzed condensation under ultrasound irradiation conditions. These methods have resulted in yields of more than 90%, showcasing the efficiency of modern synthetic approaches. The derivatives were characterized by various analytical and spectroscopic techniques, confirming their structural integrity (Dineshkumar & Thirunarayanan, 2019).
Enzyme Inhibition Studies
The role of sulfonamide derivatives in inhibiting human carbonic anhydrase I, II, VII, and IX has been explored, revealing their potential in therapeutic applications. These compounds showed inhibition in the low nanomolar or subnanomolar ranges for several human isoforms of carbonic anhydrase, indicating their high potency and potential utility in medical research (Abdoli, Bozdağ, Angeli, & Supuran, 2018).
Organic Synthesis
In the field of organic synthesis, the utility of benzoic acid derivatives, including sulfonamide groups, for selective C–H bond functionalization has been demonstrated. These advancements allow for meta-selective olefination of benzoic acid derivatives using molecular oxygen as the terminal oxidant. This represents a significant step forward in the development of synthetically useful tools for step-economical organic synthesis (Li, Cai, Ji, Yang, & Li, 2016).
Eco-Friendly Synthesis Approaches
A novel and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives has been reported. This method employs water and sodium carbonate as HCl scavengers, highlighting a shift towards greener and more sustainable chemical synthesis processes. Such methods are crucial for reducing the environmental impact of chemical manufacturing (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Antiviral and Antibacterial Applications
The investigation into sulfonamide derivatives as selective antagonists for various biological targets, including EP1 receptor subtypes, highlights their potential in developing new therapeutic agents. Such studies are pivotal for understanding the mechanism of action of these compounds and for the discovery of novel drug candidates (Naganawa et al., 2006).
Safety and Hazards
The safety information for 4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid includes several precautionary statements . For example, it should not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .
Eigenschaften
IUPAC Name |
4-[[4-(3-methylphenoxy)phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-14-3-2-4-18(13-14)26-17-9-11-19(12-10-17)27(24,25)21-16-7-5-15(6-8-16)20(22)23/h2-13,21H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITRMTXMRVJXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2945953.png)
![1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2945954.png)


![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2945957.png)

![ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2945960.png)


![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2945967.png)

![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2945972.png)